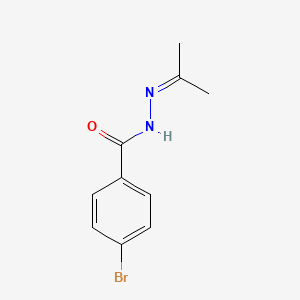![molecular formula C16H10ClFN2O2S B11528703 3-Chloro-N'-(4-fluorobenzoyl)benzo[b]thiophene-2-carbohydrazide](/img/structure/B11528703.png)
3-Chloro-N'-(4-fluorobenzoyl)benzo[b]thiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N’-(4-fluorobenzoyl)benzo[b]thiophene-2-carbohydrazide is a chemical compound with a complex structure that includes a benzothiophene ring, a chloro group, and a fluorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N’-(4-fluorobenzoyl)benzo[b]thiophene-2-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chlorobenzo[b]thiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding carbohydrazide. This intermediate is then reacted with 4-fluorobenzoyl chloride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N’-(4-fluorobenzoyl)benzo[b]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Chloro-N’-(4-fluorobenzoyl)benzo[b]thiophene-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Chloro-N’-(4-fluorobenzoyl)benzo[b]thiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-benzo[b]thiophene-2-carboxylic acid: A precursor in the synthesis of the target compound.
4-Fluorobenzoyl chloride: Another precursor used in the synthesis.
Benzo[b]thiophene derivatives:
Uniqueness
3-Chloro-N’-(4-fluorobenzoyl)benzo[b]thiophene-2-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H10ClFN2O2S |
|---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
3-chloro-N'-(4-fluorobenzoyl)-1-benzothiophene-2-carbohydrazide |
InChI |
InChI=1S/C16H10ClFN2O2S/c17-13-11-3-1-2-4-12(11)23-14(13)16(22)20-19-15(21)9-5-7-10(18)8-6-9/h1-8H,(H,19,21)(H,20,22) |
InChI Key |
UTVYUFCVORGLBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NNC(=O)C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[(2-ethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11528634.png)
![(4E)-4-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one](/img/structure/B11528639.png)
![ethyl 4-{(4E)-4-[2-(cyanomethoxy)benzylidene]-3,5-dioxopyrazolidin-1-yl}benzoate](/img/structure/B11528643.png)
![1-methyl-7-(piperidin-1-yl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B11528647.png)
![13-amino-5,5-dimethyl-7-oxo-9-phenyl-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B11528660.png)
methanone](/img/structure/B11528667.png)
![2-(4-fluorophenyl)-4-{4-[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}-5-phenyl-1H-imidazole](/img/structure/B11528672.png)


![2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}-6-methoxyphenyl 2-fluorobenzoate](/img/structure/B11528694.png)
![4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-N-[(E)-phenylmethylidene]aniline](/img/structure/B11528699.png)
![(2Z)-2-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11528700.png)
![(2Z)-2-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11528708.png)
![1-(heptyloxy)-2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]benzene](/img/structure/B11528709.png)
